Prostaglandin B3

Description

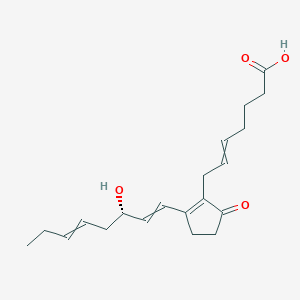

This compound, systematically named (Z)-7-((1R,2S)-2-((S,1E,5Z)-3-hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-enyl)hept-5-enoic acid (CAS: 36614-31-0), is a prostanoid belonging to the prostaglandin family . It features:

- A cyclopentenone ring with a 5-oxo group.

- A hydroxylated octa-1,5-dienyl side chain at position 2 of the cyclopentane ring.

- A hept-5-enoic acid chain at position 5.

Prostaglandins are lipid mediators derived from arachidonic acid, playing critical roles in inflammation, vascular tone, and platelet aggregation . However, the biological role of this specific compound remains less characterized compared to well-studied prostaglandins like PGD2 or PGE2.

Properties

CAS No. |

36614-32-1 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(Z)-7-[2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t17-/m0/s1 |

InChI Key |

DQRGQQAJYRBDRP-UNBCGXALSA-N |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |

Synonyms |

PGB3 |

Origin of Product |

United States |

Preparation Methods

Cyclopentenone Core Formation

The 5-oxocyclopenten-1-yl moiety is typically constructed via Nazarov cyclization or intramolecular aldol condensation . For example, a γ-keto ester precursor undergoes acid-catalyzed cyclization to yield the cyclopentenone ring. Stereochemical control at the C2 and C3 positions is achieved using chiral auxiliaries or asymmetric catalysis. The hydroxyl group at C3 is introduced via Sharpless dihydroxylation of a pre-installed diene, followed by selective oxidation.

Key Reaction Conditions:

Side-Chain Elaboration

The octa-1,5-dienyl side chain at C2 is installed via Stille coupling or Grignard addition . A vinyl stannane reagent reacts with a bromocyclopentenone intermediate under palladium catalysis to form the C–C bond. The (3S)-hydroxy group is introduced through enzymatic resolution using lipases (e.g., Candida antarctica), which selectively hydrolyze the undesired enantiomer.

Hept-5-enoic Acid Assembly

The hept-5-enoic acid fragment is synthesized via Wittig olefination . A phosphonium ylide derived from 5-bromopentanoic acid reacts with an aldehyde precursor to form the trans-alkene. Carboxylic acid protection (e.g., methyl ester) is necessary during coupling steps.

Biotechnological Approaches

Microbial Oxidation

Saccharomyces cerevisiae engineered with cytochrome P450 enzymes hydroxylates arachidonic acid derivatives at the C3 position with >90% enantiomeric excess. Fermentation at 30°C for 72 hours yields 120 mg/L of the intermediate, which is subsequently oxidized to the ketone using recombinant alcohol dehydrogenases.

Enzymatic Asymmetric Synthesis

Lipoxygenase from Pseudomonas aeruginosa catalyzes the peroxidation of octa-1,5-diene to (3S)-3-hydroperoxyocta-1,5-diene, which is reduced to the alcohol using glutathione peroxidase. This method avoids racemization and achieves 98% stereopurity.

Natural Extraction from Sarcophyton crassocaule

The compound occurs naturally in the soft coral Sarcophyton crassocaule. Extraction involves:

-

Solvent Extraction : Dried coral (100 g) is macerated in MeOH/CH₂Cl₂ (1:1) at 25°C for 24 hours.

-

Chromatography : The crude extract is fractionated via silica gel CC (hexane/EtOAc gradient) and HPLC (C18 column, MeOH/H₂O).

-

Characterization : NMR (¹H, ¹³C) and HRMS confirm the structure. Yield: 0.002% (w/w).

Challenges and Optimization

-

Stereochemical Complexity : The four stereocenters require multistep protection/deprotection strategies.

-

Low Yields in Natural Extraction : Scalability is limited due to the compound’s trace abundance.

-

Oxidative Sensitivity : The cyclopentenone core is prone to Michael additions; inert atmospheres are critical during synthesis .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin B3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxo derivatives.

Reduction: It can be reduced to form hydroxy derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxy and oxo derivatives, which can have different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of cannabinoid research. It is closely related to cannabigerol (CBG), a non-psychoactive cannabinoid known for various health benefits.

Therapeutic Benefits

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects similar to those observed in CBG. For instance, studies have shown that CBG can reduce inflammation in liver diseases like Non-Alcoholic Steatohepatitis (NASH) by modulating cytokine production and reducing hepatic fibrosis .

- Antibacterial Activity : The compound has demonstrated antibacterial properties against Staphylococcus aureus, suggesting its potential use in preventing infections, particularly in surgical settings .

Potential Applications in Nutraceuticals

Given its appetite-stimulating properties observed in animal studies, the compound could be explored for use in nutraceutical formulations aimed at treating cachexia or appetite loss associated with chronic diseases .

Case Study 1: Anti-inflammatory Effects

A preclinical study involving mice with diet-induced NASH demonstrated that low doses of the compound significantly reduced hepatic inflammation and fibrosis. However, higher doses were associated with increased liver damage, highlighting the importance of dosage in therapeutic applications .

Case Study 2: Antibacterial Efficacy

In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus biofilms. This property could be critical for developing new antibacterial agents or coatings for surgical implants to prevent postoperative infections .

Table 1: Comparison of Therapeutic Properties

| Property | Compound | Cannabigerol (CBG) |

|---|---|---|

| Anti-inflammatory | Yes | Yes |

| Antibacterial | Yes | Yes |

| Appetite Stimulation | Potentially | Yes |

| Mechanism of Action | CB1/CB2 interaction | CB1/CB2 interaction |

| Dose-dependent effects | Yes | Yes |

Table 2: Summary of Case Studies

| Case Study | Findings | Implications |

|---|---|---|

| Anti-inflammatory Effects | Reduced hepatic fibrosis at low doses | Potential treatment for NASH |

| Antibacterial Efficacy | Inhibition of Staphylococcus aureus biofilms | Development of new antibacterial therapies |

Mechanism of Action

Prostaglandin B3 exerts its effects primarily through its interaction with specific receptors, such as PPARγ. Although it has a lower affinity for PPARγ compared to other prostaglandins, it still influences various signaling pathways involved in inflammation, metabolism, and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Prostaglandin D2 (PGD2)

Prostaglandin D3 (PGD3)

Prostaglandin F2α (Dinoprost)

- Structure: (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-enyl]cyclopentyl}hept-5-enoic acid .

- Key Differences : Contains two hydroxyl groups on the cyclopentane ring (positions 3 and 5) instead of a 5-oxo group.

- Biological Role : Induces uterine contractions and regulates renal blood flow .

Prostaglandin B3 (PGB3)

- Structure : 9-Oxo-15S-hydroxy-prosta-5Z,8(12),13E,17Z-tetraen-1-oic acid (CAS: 36614-32-1) .

- Key Differences : Contains a tetraene structure (four double bonds) compared to the diene in the target compound.

- Biological Role : Less studied; may act as a metabolite of other prostaglandins.

Data Table: Comparative Analysis

Key Research Findings

The 5-oxo group in the target compound and PGD2/PGD3 is critical for binding to DP1/DP2 receptors, which mediate anti-inflammatory responses .

Synthetic Pathways :

- Like other prostaglandins, the target compound is likely synthesized via cyclooxygenase (COX)-mediated oxidation of arachidonic acid, followed by isomer-specific synthases (e.g., PGD synthase) .

Nomenclature Discrepancies: The compound is variably classified as Prostaglandin A3 or B3 in different sources, highlighting the need for standardized nomenclature .

Biological Activity

7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid, a compound with significant structural complexity, is a derivative of cannabigerol (CBG). This compound has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and antioxidant effects. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure

The molecular formula of 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid is C20H30O5. Its structure includes a cyclopentene moiety and a hydroxylated octadiene side chain, which are critical for its biological interactions.

Anti-inflammatory Effects

Research indicates that compounds similar to 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid exhibit significant anti-inflammatory properties. For instance, CBG has been shown to reduce inflammation in various models, such as in BV2 microglial cells stimulated with lipopolysaccharides (LPS) and in experimental colitis models. The reduction in myeloperoxidase activity and cytokine levels (IL-1β, IL-10) demonstrates the compound's potential in modulating inflammatory responses .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies have shown that it can inhibit oxidative stress markers in macrophages and intestinal epithelial cells. Specifically, CBG reduces nitric oxide production and increases superoxide dismutase (SOD) activity, which contributes to cellular defense against oxidative damage .

The mechanisms through which 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid exerts its effects include:

- Interaction with Cannabinoid Receptors : The compound may act on cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation.

- Modulation of TRP Channels : It has been suggested that similar compounds can interact with transient receptor potential (TRP) channels, which are involved in pain and temperature sensation .

- Regulation of Nitric Oxide Synthase : Inhibition of inducible nitric oxide synthase (iNOS) expression is a key mechanism through which these compounds exert their anti-inflammatory effects .

Case Studies

A notable study investigated the pharmacokinetics of CBG derivatives after administration in animal models. The study revealed that these compounds are rapidly metabolized by cytochrome P450 enzymes, leading to the formation of bioactive metabolites that retain anti-inflammatory properties .

Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic strategies for synthesizing 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid?

The synthesis of this compound involves multi-step organic reactions, focusing on stereochemical control and functional group compatibility. A common approach includes:

- Cyclopentenone core formation : Utilizing propargylation or homopropargyl alcohol intermediates to construct the 5-oxocyclopentenyl moiety, as demonstrated in similar prostaglandin analogs .

- Stereoselective hydroxylation : Enzymatic or chemical methods (e.g., Sharpless asymmetric dihydroxylation) to establish the (3S)-3-hydroxyocta-1,5-dienyl side chain .

- Carboxylic acid functionalization : Protection-deprotection strategies (e.g., ethyl ester intermediates) to avoid side reactions during coupling steps .

Key challenge : Managing regioselectivity in the diene system during cyclization.

Basic: How can researchers validate the stereochemical configuration of the compound?

Validation requires a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Resolves absolute configuration, as applied to structurally related cyclopentane derivatives .

- NMR spectroscopy : NOESY/ROESY experiments to confirm spatial proximity of protons in the (3S)-hydroxy group and diene system .

- Circular dichroism (CD) : Correlates optical activity with stereochemical assignments for chiral centers .

Advanced: What computational methods are recommended for optimizing reaction pathways in the synthesis of this compound?

Advanced strategies integrate quantum chemistry and machine learning:

- Reaction path search : Quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways .

- Data-driven optimization : Use factorial design (e.g., full factorial or response surface methodology) to reduce experimental trials while testing variables like temperature, catalyst loading, and solvent polarity .

- Feedback loops : Experimental data (e.g., yields, enantiomeric excess) are fed back into computational models to refine predictions .

Advanced: How can researchers address discrepancies in bioactivity data across different experimental models?

Contradictions often arise from model-specific variables. Mitigation strategies include:

- Standardized assays : Use in vitro cell lines (e.g., COX-1/COX-2 inhibition assays) to isolate compound effects from systemic variables .

- Dose-response normalization : Compare EC₅₀ values across studies using standardized units (e.g., µM) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA or mixed-effects models) to reconcile variability in animal models .

Advanced: What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

Degradation profiling requires high-resolution methods:

- LC-HRMS/MS : Identifies hydrolyzed or oxidized metabolites via fragmentation patterns .

- Stability studies : Monitor pH-dependent degradation (e.g., simulated gastric fluid) using kinetic modeling .

- Isotopic labeling : Track ¹³C-labeled analogs to distinguish endogenous metabolites from degradation artifacts .

Advanced: How can the compound’s interaction with lipid membranes be studied to inform pharmacological activity?

Methodologies include:

- Molecular dynamics (MD) simulations : Model insertion depth and orientation in lipid bilayers .

- Surface plasmon resonance (SPR) : Quantify binding affinity to membrane receptors (e.g., prostaglandin receptors) .

- Fluorescence anisotropy : Measure changes in membrane fluidity upon compound incorporation .

Advanced: What strategies are effective for resolving low yields in large-scale synthesis?

Scale-up challenges demand process engineering:

- Continuous flow chemistry : Enhances heat/mass transfer for exothermic cyclization steps .

- Membrane separation : Purify intermediates via nanofiltration to remove byproducts .

- Design of experiments (DoE) : Optimize parameters (e.g., catalyst type, residence time) using fractional factorial designs .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.